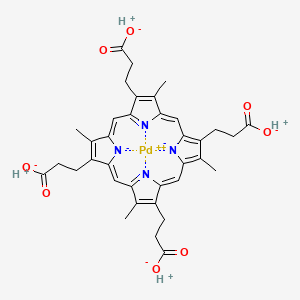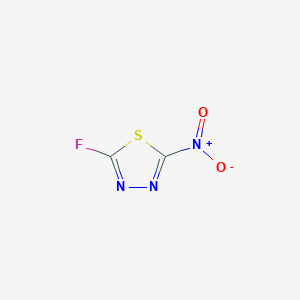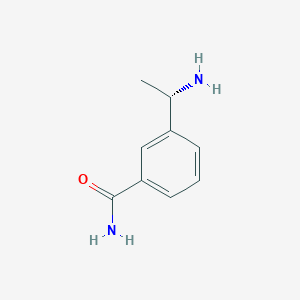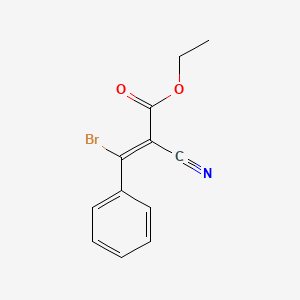
Pd (II) Coproporphyrin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium (II) Coproporphyrin I is a metalloporphyrin compound where a palladium ion is coordinated to the coproporphyrin I ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to coordinate metal ions, forming metalloporphyrins, which have significant applications in various fields such as catalysis, photodynamic therapy, and as sensors.
準備方法
The synthesis of Palladium (II) Coproporphyrin I typically involves the reaction of coproporphyrin I with a palladium salt. One common method includes the use of palladium chloride (PdCl2) in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain high purity Palladium (II) Coproporphyrin I .
化学反応の分析
Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.
Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
科学的研究の応用
Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors for detecting gases and other analytes
作用機序
The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .
類似化合物との比較
Palladium (II) Coproporphyrin I can be compared with other metalloporphyrins such as Platinum (II) Coproporphyrin I and Ruthenium (II) Coproporphyrin I. While all these compounds share similar structural features, their unique metal centers impart different chemical and physical properties. For instance, Palladium (II) Coproporphyrin I is particularly effective in catalysis and photodynamic therapy due to the specific electronic properties of palladium. In contrast, Platinum (II) Coproporphyrin I is known for its enhanced phosphorescence properties, making it useful in imaging applications .
特性
分子式 |
C36H36N4O8Pd |
|---|---|
分子量 |
759.1 g/mol |
IUPAC名 |
hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChIキー |
JBIWMMIAAZYPEY-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)


![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)





![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
